Amosulalol Demonstrates 3-Fold Superior In Vivo Antihypertensive Potency Over Labetalol and Arotinolol in Hypertensive Rats
In a direct head-to-head comparison, oral amosulalol was approximately threefold more potent than both labetalol and arotinolol in decreasing blood pressure (BP) in conscious spontaneously hypertensive rats (SHR). The study further confirmed that this enhanced potency was not accompanied by reflex tachycardia, a common adverse effect of vasodilators [1].
| Evidence Dimension | In Vivo Antihypertensive Potency |
|---|---|
| Target Compound Data | Amosulalol: 3-fold more potent (relative potency = 3.0) |
| Comparator Or Baseline | Labetalol (potency reference = 1.0) and Arotinolol (potency reference = 1.0) |
| Quantified Difference | Approximately 3-fold greater potency |
| Conditions | Conscious spontaneously hypertensive rats (SHR); oral (p.o.) administration; doses 1-30 mg/kg for amosulalol |
Why This Matters
Higher potency at a given dose may allow for lower therapeutic doses, potentially reducing dose-dependent adverse effects and improving patient adherence in clinical use.
- [1] Inagaki O, Sudoh K, Shibasaki M, Nakagawa C, Honda K. Characterization of the adrenoceptor antagonistic and antihypertensive activity of oral amosulalol, a combined alpha- and beta-adrenoceptor antagonist, in hypertensive rats. J Cardiovasc Pharmacol. 1994;24(5):794-802. View Source
